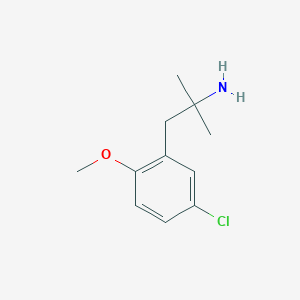

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine

Description

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C11H16ClNO/c1-11(2,13)7-8-6-9(12)4-5-10(8)14-3/h4-6H,7,13H2,1-3H3 |

InChI Key |

WIUUNYWJXOYPTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=C(C=CC(=C1)Cl)OC)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Methylation of 2-Amino-5-chlorobenzophenone Using Dimethyl Carbonate Catalyzed by NaY Molecular Sieve

One of the prominent methods involves the methylation of 2-amino-5-chlorobenzophenone to yield 2-methylamino-5-chlorobenzophenone , a key intermediate structurally related to the target compound. This method uses a high silicon-aluminium ratio small crystal NaY molecular sieve catalyst and dimethyl carbonate as the methylating agent.

- Catalyst : NaY molecular sieve with a silica-alumina ratio of 6.0 to 7.0, crystal size 140–180 nm, relative crystallinity 96–100%.

- Reaction conditions : Temperature 80–90 °C, reaction time 6.5–7.5 hours.

- Molar ratios : Methyl carbonate to 2-amino-5-chlorobenzophenone ranging from 10:1 to 20:1.

- Catalyst to substrate weight ratio : 0.3:1 to 0.8:1.

- Workup : Cooling, catalyst filtration, vacuum distillation to remove unreacted methyl carbonate, recrystallization from ethanol.

- Yield and purity : Yields between 90.2% and 92.7%, melting points around 94.0–95.1 °C, HPLC purity approximately 98.6–98.9%.

Table 1: Summary of Methylation Reaction Conditions and Outcomes

| Embodiment | 2-Amino-5-chlorobenzophenone (g) | Methyl Carbonate (g) | Catalyst (g) | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) | HPLC Purity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 221 | 900 | 186 | 90 | 6.5 | 90.2 | 94.0–95.1 | 98.9 |

| 2 | 231 | 900 | 186 | 90 | 6.5 | 91.8 | 94.2–95.1 | 98.7 |

| 3 | 231 | 1350 | 70 | 85 | 7.5 | 92.7 | 94.1–95.0 | 98.6 |

| 4 | 231 | 1800 | 116 | 90 | 7.0 | Not specified | Not specified | Not specified |

This method is notable for its high efficiency and purity, making it suitable for scale-up and industrial applications.

Synthesis via Iminoalkyne Cyclization and Palladium-Catalyzed Cross-Coupling

Another approach involves the synthesis of substituted phenyl intermediates through palladium-catalyzed Sonogashira cross-coupling reactions followed by iminoalkyne cyclization.

- Step 1 : Preparation of 2-(1-alkynyl)benzaldehyde via PdCl2(PPh3)2 and CuI catalysis in triethylamine solvent at 50 °C for 4 hours.

- Step 2 : Formation of iminoalkynes by reaction of 2-(1-alkynyl)benzaldehyde with tert-butylamine at room temperature for 24 hours.

- Step 3 : Cyclization of iminoalkynes using AgI-K10 clay catalyst in DMF at 100 °C for 6 hours to yield substituted isoquinolines.

While this method primarily targets isoquinoline derivatives, the intermediates such as 5-chloro-2-(3-methoxyphenyl)ethynylbenzaldehyde are structurally related to the methoxy and chloro substitution pattern of the target compound.

- The catalyst system is heterogeneous, with no silver leaching observed, allowing catalyst reuse.

- Purification is achieved by column chromatography.

- Characterization includes NMR and mass spectrometry confirming structure and purity.

This method offers a versatile route to complex aromatic amines with controlled substitution patterns but is more elaborate and suited for research-scale synthesis.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or secondary amines.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-2-amine with four structurally related compounds:

Key Observations:

- Substituent Effects: The position and nature of substituents significantly influence biological activity. For example: Chlorphentermine (4-Cl) acts as an anorectic, likely due to its interaction with monoamine transporters . 2-Methoxymethamphetamine (2-OCH₃, N-CH₃) exhibits stimulant properties akin to methamphetamine derivatives . The 5-Cl, 2-OCH₃ substitution in the target compound may enhance lipophilicity (higher molecular weight vs. analogs) and alter receptor binding compared to 4-substituted derivatives.

Stereoelectronic Properties :

- Methoxy groups (electron-donating) and chloro/fluoro groups (electron-withdrawing) modulate the phenyl ring’s electronic profile, affecting interactions with biological targets.

- Tertiary amines (e.g., 2-methylpropan-2-amine backbone) generally exhibit higher metabolic stability than primary or secondary amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.